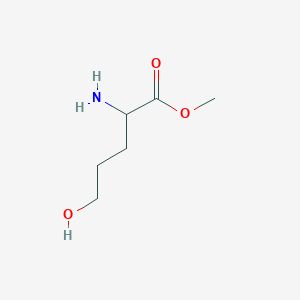

Methyl 2-amino-5-hydroxypentanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

methyl 2-amino-5-hydroxypentanoate |

InChI |

InChI=1S/C6H13NO3/c1-10-6(9)5(7)3-2-4-8/h5,8H,2-4,7H2,1H3 |

InChI Key |

QVSHJIMHLBSSAL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCCO)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of Methyl 2 Amino 5 Hydroxypentanoate

Transformations of the Ester Functional Group

The ester functional group in methyl 2-amino-5-hydroxypentanoate is a key site for modification, allowing for its conversion into a carboxylic acid or other esters.

The methyl ester of 2-amino-5-hydroxypentanoate can be hydrolyzed to its corresponding carboxylic acid, 2-amino-5-hydroxypentanoic acid. This reaction can be carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a methanol (B129727) molecule yield the carboxylic acid.

Base-Promoted Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521), results in the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product.

These hydrolysis reactions are fundamental in peptide synthesis and other biochemical processes where the free carboxylic acid is required.

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst to replace the methyl group.

This reaction is typically an equilibrium process. To drive the reaction to completion, the alcohol reactant is often used in a large excess. The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl group, followed by nucleophilic attack by the new alcohol, formation of a tetrahedral intermediate, and subsequent elimination of methanol.

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or NaOH, H₂O | 2-Amino-5-hydroxypentanoic acid |

| Transesterification | R-OH, H⁺ or RO⁻ | 2-Amino-5-hydroxypentanoate (with a different ester group) |

Reactions Involving the Amino Group

The primary amino group in this compound is a potent nucleophile, making it a reactive center for a variety of transformations, most notably acylation and the formation of heterocyclic structures.

The amino group can be readily acylated to form an amide bond. umich.edu This is a cornerstone reaction in peptide synthesis. youtube.com Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. umich.edunih.gov

The reaction with an acyl chloride, for instance, proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A base is typically added to neutralize the HCl byproduct. When coupling with a carboxylic acid, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to activate the carboxylic acid, facilitating the formation of the amide bond. umich.edu

| Acylating Agent | Conditions | Product |

| Acyl Chloride (R-COCl) | Base (e.g., triethylamine) | N-acyl-methyl 2-amino-5-hydroxypentanoate |

| Acid Anhydride (B1165640) ((RCO)₂O) | Base or heat | N-acyl-methyl 2-amino-5-hydroxypentanoate |

| Carboxylic Acid (R-COOH) | Coupling agent (e.g., DCC) | N-acyl-methyl 2-amino-5-hydroxypentanoate |

The presence of both an amino and a hydroxyl group allows for intramolecular cyclization reactions to form nitrogen-containing heterocycles. For example, under appropriate conditions, the amino group could potentially attack the ester carbonyl, leading to the formation of a six-membered lactam after elimination of methanol. This intramolecular reaction would be favored by heat or specific catalysts.

Furthermore, the amino group can participate in multicomponent reactions to construct more complex heterocyclic systems. For example, it can react with diketones or other bifunctional electrophiles to form various heterocyclic rings, such as pyrroles or pyrazines, which are significant structural motifs in medicinal chemistry. mdpi.com

Reactivity of the Hydroxyl Group

The primary hydroxyl group at the 5-position of the pentanoate chain also offers a site for various chemical modifications.

The hydroxyl group can undergo oxidation to form an aldehyde or a carboxylic acid, depending on the oxidizing agent used. For instance, a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would likely yield the corresponding aldehyde, while a stronger oxidizing agent such as potassium permanganate (B83412) would lead to the dicarboxylic acid derivative.

Another common reaction of the hydroxyl group is etherification. By reacting this compound with an alkyl halide in the presence of a base (Williamson ether synthesis), an ether linkage can be formed.

Additionally, the hydroxyl group can be converted into a better leaving group, such as a tosylate, by reacting it with tosyl chloride. This transformation facilitates subsequent nucleophilic substitution reactions at that position. The hydroxyl group's reactivity is also highlighted in its use in the synthesis of compounds like levulinic acid and butyrolactone from the related compound, methyl 5-hydroxypentanoate (B1236267). biosynth.com

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Oxidation (mild) | Pyridinium chlorochromate (PCC) | Aldehyde |

| Oxidation (strong) | Potassium permanganate (KMnO₄) | Carboxylic Acid |

| Etherification | Alkyl halide (R-X), Base | Ether |

| Tosylation | Tosyl chloride (TsCl), Pyridine (B92270) | Tosylate |

Oxidation to Carbonyl Derivatives (e.g., aldehydes, ketones)

The primary alcohol at the C5 position of this compound can be oxidized to yield corresponding carbonyl derivatives, namely an aldehyde or a carboxylic acid. The selective oxidation of the hydroxyl group requires that the more sensitive amino group at the C2 position be protected. Standard protecting groups for amino acids, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are typically employed for this purpose.

Once the amine is protected, various established oxidation protocols can be applied. For instance, mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane would be expected to convert the primary alcohol to an aldehyde, yielding methyl 2-(protected-amino)-5-oxopentanoate. Stronger oxidizing agents, such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid), would likely oxidize the alcohol directly to a carboxylic acid, resulting in a derivative of glutamic acid.

A related compound, 5-hydroxy-4-oxo-L-norvaline (HON), is a natural metabolite produced by Streptomyces akiyoshiensis, highlighting that such oxidized structures exist in nature. cdnsciencepub.com The biosynthesis of HON involves aspartate as a four-carbon precursor. cdnsciencepub.com

Table 1: Expected Products from Oxidation of N-Protected this compound

| Starting Material | Oxidizing Agent | Expected Product | Product Class |

| N-Boc-Methyl 2-amino-5-hydroxypentanoate | Pyridinium chlorochromate (PCC) | N-Boc-Methyl 2-amino-5-oxopentanoate | Aldehyde |

| N-Boc-Methyl 2-amino-5-hydroxypentanoate | Potassium permanganate (KMnO4) | N-Boc-2-aminoheptanedioic acid 7-methyl ester | Carboxylic Acid |

Ether and Ester Formation at the Hydroxyl Moiety

The hydroxyl group at the C5 position is amenable to both ether and ester formation, providing a versatile handle for modifying the compound's properties. cymitquimica.com

Ether Formation: Alkylation of the hydroxyl group can be achieved under basic conditions. For example, using a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), would yield the corresponding ether. This Williamson ether synthesis is a standard method for such transformations.

Ester Formation: The hydroxyl group can be acylated to form an ester. This is typically accomplished by reacting the alcohol with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine. For instance, reaction with acetyl chloride would yield methyl 2-amino-5-acetoxypentanoate. The chemical structure of methyl 5-hydroxypentanoate allows for potential reactivity in esterification and transesterification reactions. cymitquimica.com Mild esterification processes have been developed for sensitive molecules like amino acids, using reagents such as 2,4,6-mesitylene-1-sulfonyl-3-nitro-1,2,4-triazolide (MSNT) in the presence of N-methylimidazole. google.com

These derivatizations are often used to protect the hydroxyl group during other synthetic steps, such as peptide synthesis, or to modulate the biological activity of the final molecule.

Synthesis of Structurally Modified Analogues and Derivatives

The bifunctional nature of this compound makes it a valuable starting material for the synthesis of a variety of structurally modified analogues, including other hydroxylated amino acids, peptidic structures, and heterocyclic systems.

Development of Hydroxylated Amino Acid Derivatives

This compound is itself a hydroxylated amino acid derivative. It serves as a scaffold for creating other, more complex derivatives. For example, the hydroxyl group can be used as a handle for introducing other functionalities through substitution reactions after converting it into a better leaving group (e.g., a tosylate or mesylate).

The synthesis of hydroxylated amino acids is of significant interest as these compounds are components of many natural products. cdnsciencepub.com Enzymatic reactions, such as those using hydroxylases, are often employed for their high regioselectivity and stereoselectivity. cdnsciencepub.com The parent compound, 5-hydroxynorvaline, can be derivatized with protecting groups like trimethylsilyl (B98337) (TMS) to make it more volatile for analytical purposes or to protect reactive sites during synthesis. nih.gov

Modifications for Incorporation into Peptidic Structures

To incorporate this compound into a peptide chain, its functional groups must be appropriately managed. Typically, the amino group is protected with a base-labile group like Fmoc (9-fluorenylmethoxycarbonyl) or an acid-labile group like Boc (tert-butoxycarbonyl) to allow for standard solid-phase or solution-phase peptide synthesis. sigmaaldrich.com

The side-chain hydroxyl group may also require protection depending on the coupling conditions and the desired final product. A common protecting group for the hydroxyl function is the tert-butyl (tBu) ether, which is stable to most peptide synthesis conditions but can be removed with strong acid during final deprotection.

The incorporation of such modified amino acids can confer unique properties to peptides. For example, the hydroxyl group can serve as a site for post-translational modifications like glycosylation or phosphorylation, or it can be used to form cyclic peptides or introduce labels.

Synthesis of Related Heterocyclic Compounds

The functional groups within this compound allow for its use in the synthesis of heterocyclic compounds through intramolecular cyclization reactions.

Lactone Formation: After hydrolysis of the methyl ester to the free carboxylic acid, the resulting 2-amino-5-hydroxypentanoic acid can undergo intramolecular esterification (lactonization). nagwa.comyoutube.com Acid-catalyzed cyclization between the C1 carboxyl group and the C5 hydroxyl group would lead to the formation of a six-membered ring, specifically a substituted tetrahydropyran-2-one, also known as a delta-lactone. nagwa.comyoutube.com

Lactam and Piperidine (B6355638) Formation: The amino group at C2 and the hydroxyl group at C5 can participate in cyclization to form nitrogen-containing heterocycles. For instance, reductive amination of the corresponding aldehyde (formed by oxidation of the C5 alcohol) could lead to the formation of a piperidine ring, a common scaffold in medicinal chemistry. nih.gov The development of methods for synthesizing substituted piperidines is an important area of modern organic chemistry. nih.gov Intramolecular cyclization is a key strategy for building these ring systems. nih.gov

Table 2: Potential Heterocyclic Structures Derived from this compound

| Precursor Derivative | Reaction Type | Heterocyclic Product Class |

| 2-Amino-5-hydroxypentanoic acid | Intramolecular Esterification | Lactone (Tetrahydropyran-2-one) |

| 2-Amino-5-oxopentanoic acid | Intramolecular Reductive Amination | Piperidine |

| 5-Amino-2-hydroxypentanoic acid | Intramolecular Amidation | Lactam (Piperidin-2-one) |

Biochemical and Biological Research Applications of 2 Amino 5 Hydroxypentanoic Acid 5 Hydroxynorvaline

Role as a Non-Proteinogenic Amino Acid

2-Amino-5-hydroxypentanoic acid, or 5-hydroxynorvaline, is classified as a non-proteinogenic amino acid. wikipedia.org Unlike the 22 proteinogenic amino acids that are directly encoded by the universal genetic code for protein assembly, non-proteinogenic amino acids are not. wikipedia.org There are, however, over 140 such amino acids that occur naturally in proteins, with many more found in nature or synthesized in labs. wikipedia.org

These compounds serve various important biological functions, acting as metabolic intermediates, components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.org In organisms like bacteria, fungi, and plants, non-proteinogenic amino acids are often essential building blocks for polypeptide chains. nih.gov They can also function as defensive metabolites. nih.govoup.comresearchgate.net 5-Hydroxynorvaline, for instance, is a non-proteinogenic amino acid identified in maize that serves a defensive function, likely through mis-incorporation during protein synthesis or by inhibiting metabolic pathways in herbivores. nih.govoup.comresearchgate.net The introduction of non-proteinogenic amino acids into peptide sequences is a key strategy in the development of peptide-based therapeutics to improve properties like stability and potency. nih.gov

Occurrence and Metabolism in Biological Systems

5-Hydroxynorvaline was first identified in the leaves of the maize inbred line B73 during a targeted search for unknown non-proteinogenic amino acids. nih.govoup.comresearchgate.net Its production in maize is not constant but is significantly induced by various stress factors. nih.govresearchgate.net

Research has demonstrated that the accumulation of 5-hydroxynorvaline increases in response to both biotic and abiotic stressors. Herbivory by insects such as the corn leaf aphid (Rhopalosiphum maidis) and the beet armyworm (Spodoptera exigua) leads to elevated levels of the compound. nih.govresearchgate.net Similarly, drought stress induces its accumulation to an even higher degree than insect feeding. nih.govresearchgate.net

The application of plant signaling molecules involved in defense responses also affects its concentration. Treatment with methyl jasmonate, salicylic (B10762653) acid, and abscisic acid increases 5-hydroxynorvaline levels, while ethylene (B1197577) signaling has been shown to reduce its abundance. nih.govresearchgate.netresearchgate.net In field-grown maize, the highest concentrations are found in the above-ground vegetative tissues, though it is also detectable in roots and dry seeds. nih.govoup.com This stress-induced production suggests a primary role for 5-hydroxynorvaline in plant defense mechanisms. researchgate.netnih.gov

| Stressor Type | Specific Inducer | Reference |

|---|---|---|

| Biotic | Aphid (Rhopalosiphum maidis) feeding | nih.govresearchgate.net |

| Caterpillar (Spodoptera exigua) feeding | nih.govresearchgate.net | |

| Abiotic | Drought Stress | nih.govresearchgate.net |

| Signaling Molecules | Methyl Jasmonate | nih.govresearchgate.netresearchgate.net |

| Salicylic Acid | nih.govresearchgate.netresearchgate.net | |

| Abscisic Acid | nih.govresearchgate.netresearchgate.net |

5-Hydroxynorvaline has been detected in the dry seeds of maize, indicating its presence in a food source derived from the plant. nih.govoup.com While the initial research has focused prominently on maize, the presence of non-proteinogenic amino acids is widespread across many plant species, including pulses. However, specific studies detailing the detection of 5-hydroxynorvaline in pulses are not as extensively documented as its occurrence in maize.

The carbon skeletons of amino acids are catabolized into several major metabolic intermediates, including pyruvate, acetyl-CoA, and various components of the TCA cycle like α-ketoglutarate and succinyl-CoA. libretexts.org 5-Hydroxynorvaline is integrated into these broader amino acid metabolic networks. Isotope-labeling studies in maize have provided clues about its biosynthesis, suggesting that it may be synthesized from precursors such as glutamine, glutamate, proline, ornithine, and arginine. researchgate.net The data specifically point towards a potential pathway where a maize transaminase converts 5-hydroxy-2-oxobutanoate into 5-hydroxynorvaline, a reaction analogous to the final step in the biosynthesis of several other amino acids. researchgate.net

Beyond plants, 5-hydroxy-L-norvaline has also been identified as a product of bacterial metabolism. It was found in the culture fluids of pyridoxine-starved auxotrophs of Escherichia coli B, where its production was a secondary effect of the vitamin deficiency. nih.gov

The biological activity of 5-hydroxynorvaline is linked to its interaction with various enzymes. In vitro assays have shown that it can act as an inhibitor of cystathionine (B15957) gamma-lyase. nih.gov This inhibition of amino acid metabolism could explain its defensive properties against herbivores like aphids. nih.gov

Furthermore, studies have revealed that β-hydroxynorvaline (an isomer of 5-hydroxynorvaline) is readily accepted as a substrate by threonyl-tRNA synthetase (ThrRS) from E. coli. researchgate.net The enzyme shows only a 20-fold lower specificity for β-hydroxynorvaline compared to its cognate amino acid, threonine. researchgate.net This lack of significant discrimination suggests that the enzyme does not effectively differentiate between the two amino acids during the aminoacylation reaction, which could lead to the mis-incorporation of the non-proteinogenic amino acid into proteins. researchgate.net This provides a molecular basis for its potential toxicity and defensive function in organisms that ingest it. nih.govresearchgate.net

| Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

|---|---|---|---|---|

| Threonine | 140 ± 20 | 10.0 ± 0.5 | 7.1 x 104 | researchgate.net |

| β-Hydroxynorvaline | 800 ± 100 | 2.8 ± 0.2 | 3.5 x 103 | researchgate.net |

Biotransformation and Enzymatic Conversions

Elucidation of Stereochemical Control in Biosynthetic Enzymes

The specific stereochemistry of 5-hydroxynorvaline allows it to be used as a probe to investigate the stereochemical control exerted by biosynthetic enzymes. The presence of a hydroxyl group on the side chain introduces an additional chiral center, providing a means to study the precise three-dimensional requirements of enzyme active sites.

Research into the stereoselective synthesis of related compounds, such as syn-γ-hydroxynorvaline, highlights the enzymatic cascades that can be employed to control stereochemistry. imperial.ac.uk These studies often involve enzymes like pyridoxal-dependent aminotransferases (PyrAL-TAs) that can selectively synthesize different stereoisomers. imperial.ac.uk While direct studies using 5-hydroxynorvaline to elucidate stereochemical control in a specific biosynthetic enzyme are not extensively detailed in the available literature, the principles derived from the synthesis of its analogs are applicable. For instance, the enzymatic resolution of racemic mixtures, a common technique to produce enantiomerically pure compounds, relies on the high stereoselectivity of enzymes. This has been demonstrated in the multi-enzymatic resolution of DL-norvaline to produce L-norvaline, a process that could theoretically be adapted for 5-hydroxynorvaline. nih.gov

Investigation of Metabolic Intermediacy

5-Hydroxynorvaline has been identified as a metabolic product in certain microorganisms under specific conditions, suggesting its role as a metabolic intermediate.

Table 1: Identification of 5-Hydroxynorvaline in Escherichia coli

| Organism | Condition | Method of Identification | Significance |

| Escherichia coli B (pyridoxine auxotrophs) | Pyridoxine starvation | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) | First identification as a product of bacterial metabolism. nih.gov |

The production of L-2-amino-5-hydroxypentanoic acid was observed in the culture fluids of pyridoxine-starved Escherichia coli B auxotrophs. nih.gov The quantities produced were comparable to those of common protein amino acids, indicating that its formation is a significant metabolic event under these stress conditions. nih.gov It is suggested that 5-hydroxynorvaline is also produced through the reduction of glutamate-5-semialdehyde residues followed by proteolysis. wikipedia.org The study of amino acid metabolism in various microorganisms, including Pseudomonas and gut bacteria, reveals complex pathways where non-standard amino acids can play a role, although the specific pathways involving 5-hydroxynorvaline are not yet fully elucidated. nih.govnih.govnih.gov

Precursor in Natural Product Biosynthesis

The chemical structure of 5-hydroxynorvaline makes it a suitable precursor for the biosynthesis of various natural products, particularly those assembled by non-ribosomal peptide synthetases (NRPSs). wikipedia.org

Contribution to other Complex Molecule Biosynthetic Routes

Beyond siderophores, 5-hydroxynorvaline can serve as a building block for other complex molecules, including alkaloids and other non-ribosomal peptides. imperial.ac.ukwikipedia.orgnih.gov Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. youtube.com The biosynthesis of many alkaloids originates from amino acids. youtube.comimperial.ac.uk While the direct incorporation of 5-hydroxynorvaline into a known alkaloid has not been definitively reported, the enzymatic machinery for alkaloid biosynthesis is known to be versatile and can accept modified amino acid precursors. nih.gov

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of peptides with diverse biological activities, including antibiotics and immunosuppressants. wikipedia.orgnih.gov These enzymes are known for their ability to incorporate a vast repertoire of non-proteinogenic amino acids, making 5-hydroxynorvaline a plausible substrate for NRPS-mediated synthesis of novel peptides. wikipedia.orgnih.gov

Biotechnological Applications in Chemical Production

The metabolic pathways that produce and potentially utilize 5-hydroxynorvaline can be harnessed for biotechnological purposes, particularly in fermentation processes for the synthesis of valuable chemicals.

Utilization in Fermentation Processes for Compound Synthesis

While the direct use of 5-hydroxynorvaline as a feedstock in large-scale fermentation for the production of other compounds is not yet a widespread industrial process, the underlying metabolic principles are actively being explored. The ability of microorganisms to metabolize amino acids is central to industrial fermentation, where they serve as nitrogen sources and precursors for a multitude of products. nih.govmdpi.comnih.gov

The metabolic pathways of organisms like Pseudomonas, which can utilize a variety of unusual amino acids, are of particular interest. nih.govnih.govfrontiersin.orgkegg.jpkegg.jp By understanding and engineering these pathways, it may be possible to direct the carbon and nitrogen from 5-hydroxynorvaline into the synthesis of desired target molecules. The development of microbial strains with altered nitrogen metabolism, for example, has been shown to improve fermentation efficiency and product yields. nih.gov

Metabolic Engineering for Enhanced Bioproduction

Metabolic engineering has emerged as a powerful strategy to enhance the microbial production of valuable chemicals, including the precursors to 2-amino-5-hydroxypentanoic acid (5-hydroxynorvaline). Research has primarily focused on optimizing the biosynthesis of its downstream product, 5-hydroxyvaleric acid (5-HV), in model microorganisms such as Corynebacterium glutamicum and Escherichia coli. These efforts have laid a foundational framework for the potential overproduction of 5-hydroxynorvaline itself.

The biosynthesis of 5-HV from glucose is often engineered through the L-lysine degradation pathway. nih.gov In Corynebacterium glutamicum, a well-known industrial workhorse for amino acid production, significant titers of 5-HV have been achieved through systematic metabolic engineering. One successful approach involved a multi-faceted strategy to channel metabolic flux towards 5-HV while minimizing byproduct formation. This included the deletion of the endogenous glutaric acid (GTA) biosynthesis pathway and the removal of the L-lysine exporter gene, lysE, to increase the intracellular availability of the precursor, L-lysine. nih.gov By integrating an L-lysine conversion module and a GTA recycling pathway, researchers were able to synergistically boost 5-HV production. nih.gov A final engineered strain, with the lysE and gabD2 genes (involved in a competing pathway) deleted and overexpression of the 5-HV biosynthesis and GTA recycling modules, achieved a remarkable 88.23 g/L of 5-HV in fed-batch fermentation. nih.gov In this engineered strain, byproduct accumulation was significantly curtailed, with no detectable L-lysine. nih.gov

Another study in C. glutamicum focused on the production of 1,5-pentanediol (B104693) (1,5-PDO), for which 5-HV is a key precursor. nih.gov The initial step involved creating a strain capable of producing 5-HV by introducing genes from Pseudomonas putida (davB, davA, and davT) and Escherichia coli (yahK). nih.gov This engineered pathway effectively converted L-lysine to 5-HV. nih.gov Further optimization of this 5-HV production system was crucial for achieving high yields of the final product, 1,5-PDO. nih.gov

Escherichia coli, another commonly used host for metabolic engineering, has also been successfully engineered for 5-HV production. nih.gov By integrating the RaiP, gabT, and yahK genes, deleting the gabD gene to prevent a competing reaction, and enhancing the expression of the gabP gene, a production titer of 21.7 g/L of 5-HV from glucose was achieved in a 5 L fermenter. nih.gov This work highlights a successful strategy for the efficient de novo production of 5-HV in E. coli. nih.gov

While direct metabolic engineering for the overproduction of 5-hydroxynorvaline is not as extensively documented, the identification of 5-hydroxy-L-norvaline in cultures of pyridoxine-starved E. coli B auxotrophs was a significant finding. electronicsandbooks.com This was the first report of 5-hydroxynorvaline as a product of bacterial metabolism, suggesting a natural, albeit low-level, biosynthetic capability. electronicsandbooks.com

The table below summarizes key findings in the metabolic engineering of microorganisms for the production of 5-hydroxyvaleric acid, a direct downstream product of the 5-hydroxynorvaline pathway.

| Host Organism | Key Genetic Modifications | Product | Titer (g/L) |

| Corynebacterium glutamicum | Deletion of lysE and gabD2; Overexpression of 5-HV biosynthesis and GTA recycling modules. nih.gov | 5-Hydroxyvaleric Acid | 88.23 |

| Escherichia coli | Integration of RaiP, gabT, yahK; Deletion of gabD; Enhanced expression of gabP. nih.gov | 5-Hydroxyvaleric Acid | 21.7 |

| Corynebacterium glutamicum | Introduction of davB, davA, davT from P. putida and yahK from E. coli. nih.gov | 5-Hydroxyvaleric Acid | Not specified |

Advanced Analytical and Spectroscopic Investigations in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the atomic arrangement by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) analysis of Methyl 2-amino-5-hydroxypentanoate allows for the identification and characterization of all non-exchangeable protons in the molecule. The spectrum would display distinct signals corresponding to the various proton environments, with their chemical shifts, integration values, and splitting patterns providing a complete picture of the proton framework.

The key expected signals in a ¹H NMR spectrum are:

A singlet for the three protons of the methyl ester group (-OCH₃).

A multiplet for the single proton at the chiral center (α-carbon, H-2).

Multiplets for the methylene (B1212753) protons along the carbon chain (H-3 and H-4).

A triplet for the methylene protons adjacent to the hydroxyl group (H-5).

Broad singlets corresponding to the amine (-NH₂) and hydroxyl (-OH) protons, which can exchange with deuterium (B1214612) in solvents like D₂O.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | ~3.7 | Singlet (s) | 3H |

| H-2 | ~3.5 - 3.8 | Triplet (t) or Doublet of Doublets (dd) | 1H |

| H-3 | ~1.6 - 1.9 | Multiplet (m) | 2H |

| H-4 | ~1.5 - 1.7 | Multiplet (m) | 2H |

| H-5 | ~3.6 | Triplet (t) | 2H |

| -NH₂ | Variable | Broad Singlet (br s) | 2H |

Note: Predicted data is based on general chemical shift values for similar functional groups.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum, revealing the total number of carbon environments.

The expected signals include:

A signal for the carbonyl carbon (-C=O) of the ester in the downfield region.

A signal for the carbon attached to the hydroxyl group (C-5).

A signal for the α-carbon bonded to the amino group (C-2).

Signals for the two central methylene carbons (C-3 and C-4).

A signal for the methoxy (B1213986) carbon (-OCH₃).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-1) | ~173 - 176 |

| C-2 | ~53 - 56 |

| C-3 | ~29 - 32 |

| C-4 | ~22 - 25 |

| C-5 | ~60 - 63 |

Note: Predicted data is based on known chemical shifts for the parent compound, 2-amino-5-hydroxypentanoic acid, and related esters. guidechem.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons. For this compound, COSY would show correlations between H-2 and the H-3 protons, H-3 and H-4 protons, and H-4 and the H-5 protons, confirming the linear pentane (B18724) chain structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons, providing definitive C-H assignments. columbia.edu For instance, it would show a cross-peak connecting the ¹H signal of the methoxy protons to the ¹³C signal of the methoxy carbon, and the H-2 signal to the C-2 signal, and so on for all C-H bonds. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular puzzle. columbia.edu Key HMBC correlations would include the link from the methoxy protons (-OCH₃) to the carbonyl carbon (C-1) and from the H-2 proton to the carbonyl carbon (C-1), confirming the methyl ester functionality and its location.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing clues about the molecular structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as very few combinations of atoms will have the same exact mass. For this compound (C₆H₁₃NO₃), HRMS is used to confirm its molecular formula by comparing the experimentally measured mass with the theoretically calculated mass.

Table 3: HRMS Data for this compound (C₆H₁₃NO₃)

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₆H₁₄NO₃⁺ | 148.09682 |

Note: The calculated exact mass is based on the monoisotopic masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. The molecular formula is C6H13NO3. nih.gov

This compound possesses a chiral center at the C-2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a critical technique for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

The analysis typically involves one of two approaches:

Direct Separation: The sample is injected onto a GC column coated with a chiral stationary phase (CSP), such as Chirasil-L-Val. nih.gov The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and individual quantification by the mass spectrometer.

Indirect Separation: The enantiomeric mixture is first derivatized with a chiral derivatizing agent, converting the enantiomers into diastereomers. mdpi.com These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. nih.gov The mass spectrometer then detects the separated diastereomers, allowing for the determination of the original enantiomeric ratio.

This method is essential in synthetic chemistry to verify the effectiveness of asymmetric synthesis protocols and in biochemical studies where biological activity is often enantiomer-specific. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the analysis of amino acids and their derivatives, including this compound, within complex biological matrices. nih.govanaquant.com This method combines the separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample is first subjected to liquid chromatography to separate the components. For highly polar molecules like amino acids, which are often poorly retained on standard reversed-phase columns, derivatization may be employed to enhance retention and detection sensitivity. nih.govnih.govnih.gov However, direct analysis without derivatization is also possible and offers the advantage of a simpler and faster sample preparation process. youtube.comrestek.com The separated components then enter the mass spectrometer, where they are ionized. The precursor ion corresponding to this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting fragment ions are analyzed in the third quadrupole (Q3). anaquant.com This precursor-to-fragment ion transition, known as a selected reaction monitoring (SRM) transition, provides high specificity and sensitivity for quantitative analysis. anaquant.com

The integration of ion mobility spectrometry (IM) with LC-MS can further enhance the separation of isomeric metabolites and improve structural identification. nih.gov LC-MS/MS is particularly valuable for its ability to distinguish between isobaric compounds—molecules with the same mass—which is crucial for accurate quantification in complex samples. restek.com

Table 1: LC-MS/MS Parameters for Amino Acid Analysis

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Chromatography | ||

| Column | Separates components of the mixture. | Reversed-phase (e.g., C18) or HILIC columns. nih.govjocpr.com |

| Mobile Phase | Carries the sample through the column. | A gradient of aqueous and organic solvents (e.g., acetonitrile) with additives like formic acid. restek.com |

| Mass Spectrometry | ||

| Ionization Mode | Creates ions from the analyte molecules. | Electrospray ionization (ESI), often in positive mode for amino compounds. nih.gov |

| Analysis Mode | Method of ion detection and fragmentation. | Selected Reaction Monitoring (SRM) for targeted quantification. anaquant.com |

X-ray Crystallography for Three-Dimensional Structure and Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides unequivocal information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which possesses a chiral center at the α-carbon, X-ray crystallography can unambiguously establish its (R) or (S) configuration.

The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. researchgate.netpan.pl From this map, the positions of individual atoms are determined, revealing the complete molecular structure. researchgate.net

While X-ray crystallography is a powerful tool for structural elucidation, obtaining suitable crystals can be a significant challenge. researchgate.net Furthermore, the determined structure represents the conformation of the molecule in the solid state, which may differ from its conformation in solution. Nevertheless, for establishing the absolute configuration of a chiral molecule like this compound, X-ray crystallography remains the gold standard.

Chromatographic Separation Techniques for Purification and Quantification

Chromatographic techniques are fundamental for the purification and quantification of this compound from reaction mixtures and biological samples.

High-performance liquid chromatography (HPLC) is a widely used technique for determining the purity and concentration of amino acid esters. nih.govyakhak.org The method relies on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the eluent). For amino acids and their esters, ion-exchange chromatography or reversed-phase chromatography are common approaches. shimadzu.com

To enhance detection by UV or fluorescence detectors, pre-column or post-column derivatization is often employed. nih.govshimadzu.com Derivatization agents react with the amino group to form a chromophoric or fluorophoric derivative, significantly increasing the sensitivity of the analysis. sigmaaldrich.com However, methods for the analysis of underivatized amino acids are also available. jocpr.com The area of the chromatographic peak is directly proportional to the concentration of the analyte, allowing for accurate quantification when calibrated with standards.

Table 2: Common HPLC Derivatization Reagents for Amino Acids

| Reagent | Detection Method |

|---|---|

| o-Phthalaldehyde (OPA) | Fluorescence |

| Diethyl ethoxymethylenemalonate | UV |

Since this compound is a chiral molecule, determining its enantiomeric purity, or enantiomeric excess (e.e.), is crucial. Chiral chromatography is the primary technique used for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. yakhak.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely effective for the enantiomeric resolution of amino acid esters. yakhak.org The separation is typically achieved using a normal-phase or polar organic mobile phase. sigmaaldrich.com The separated enantiomers are detected, and the ratio of their peak areas is used to calculate the enantiomeric excess. Micellar electrokinetic chromatography (MEKC) with chiral selectors like cyclodextrins has also been shown to be effective for the chiral separation of amino acid esters. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting IR spectrum provides a "fingerprint" of the molecule's functional groups.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the following functional groups:

N-H stretch: The amino group (-NH₂) typically shows one or two bands in the region of 3300-3500 cm⁻¹.

O-H stretch: The hydroxyl group (-OH) will present a broad absorption band, usually in the range of 3200-3600 cm⁻¹.

C=O stretch: The ester carbonyl group (C=O) gives a strong, sharp absorption peak around 1730-1750 cm⁻¹. spectroscopyonline.com

C-O stretch: The ester C-O bond will show a strong absorption in the 1000-1300 cm⁻¹ region. spectroscopyonline.com

N-H bend: The bending vibration of the amino group appears in the 1560-1640 cm⁻¹ range.

The precise positions of these peaks can provide information about the molecular environment and any intermolecular interactions, such as hydrogen bonding.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amino | N-H stretch | 3300-3500 |

| Hydroxyl | O-H stretch (broad) | 3200-3600 |

| Ester Carbonyl | C=O stretch (strong, sharp) | 1730-1750 |

| Ester | C-O stretch (strong) | 1000-1300 |

Optical Rotation and Circular Dichroism for Stereochemical Assignment

Optical rotation and circular dichroism (CD) are chiroptical techniques used to investigate the stereochemistry of chiral molecules.

Optical Rotation , measured using a polarimeter, is the rotation of the plane of plane-polarized light by a solution of a chiral compound. microbiologynotes.org The direction and magnitude of the rotation are characteristic of the compound, its concentration, the solvent, and the wavelength of light used. researchgate.net An equal mixture of two enantiomers (a racemic mixture) will not rotate plane-polarized light. basu.org.in While optical rotation can confirm the presence of a single enantiomer or an excess of one, it does not, on its own, determine the absolute configuration.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides more detailed stereochemical information than optical rotation. The spectrum is particularly sensitive to the conformation of the molecule, especially in the vicinity of chromophores like the carbonyl group. By analyzing the CD spectrum, and sometimes with the aid of computational modeling, the absolute configuration of a chiral center can often be assigned.

Both techniques are crucial for characterizing the stereochemical integrity of this compound, complementing the definitive structural information provided by X-ray crystallography.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function. Molecular modeling and conformational analysis aim to identify the stable, low-energy conformations that a flexible molecule like Methyl 2-amino-5-hydroxypentanoate can adopt. ijpsr.com These studies are crucial as the biological activity of a drug is often linked to a specific conformation. ijpsr.com

Conformational analysis of this compound would involve a systematic search of its potential energy surface. This process can be initiated by rotating the rotatable bonds, including those in the pentanoate chain and around the chiral center. Due to the presence of both an amino and a hydroxyl group, intramolecular hydrogen bonding is expected to play a significant role in stabilizing certain conformations. For instance, a hydrogen bond could form between the hydroxyl group at the 5-position and the amino group or the ester carbonyl oxygen.

Studies on similar amino acids, such as serine and cysteine, have demonstrated the importance of intramolecular hydrogen bonds in determining their conformational preferences. acs.org For this compound, the flexible five-carbon chain allows for a variety of folded and extended conformations. The most stable conformers would represent a balance between minimizing steric hindrance and maximizing favorable intramolecular interactions. The use of molecular mechanics force fields, such as AMBER or CHARMM, is a common starting point for these analyses, followed by higher-level quantum mechanical calculations for more accurate energy evaluations of the identified low-energy conformers. researchgate.netacs.org

Table 1: Key Rotatable Bonds in this compound for Conformational Analysis

| Bond Name | Description | Expected Influence on Conformation |

| Cα-Cβ | Bond between the alpha-carbon and the adjacent carbon in the side chain. | Influences the orientation of the side chain relative to the amino and ester groups. |

| Cβ-Cγ | Bond within the pentyl side chain. | Contributes to the overall flexibility and potential for folded conformations. |

| Cγ-Cδ | Bond within the pentyl side chain. | Affects the proximity of the terminal hydroxyl group to other functional groups. |

| Cδ-O | Bond between the delta-carbon and the hydroxyl oxygen. | Rotation around this bond alters the orientation of the hydroxyl hydrogen, impacting potential hydrogen bonds. |

| Cα-N | Bond between the alpha-carbon and the amino nitrogen. | Rotation affects the positioning of the amino group for potential interactions. |

| Cα-C(O) | Bond between the alpha-carbon and the carbonyl carbon of the ester. | Influences the relative orientation of the ester group. |

| (O)C-O | Bond between the carbonyl carbon and the ester oxygen. | Rotation affects the position of the methyl group. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of a molecule. nih.gov These calculations can be used to determine a wide range of molecular properties that are crucial for understanding reactivity. nih.govnih.gov

For this compound, DFT calculations could be employed to compute properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they indicate the regions of a molecule most likely to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability.

Reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be derived from the HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. For example, the electrostatic potential map would highlight the electron-rich regions (around the oxygen and nitrogen atoms) and electron-deficient regions (around the carbonyl carbon and the protons of the amino and hydroxyl groups), which are the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Description | Predicted Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons; likely localized on the amino or hydroxyl group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; likely localized on the carbonyl group of the ester. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Electrostatic Potential | Distribution of charge on the molecular surface. | Reveals sites for electrostatic interactions with other molecules. |

| Mulliken Atomic Charges | Charge distribution on individual atoms. | Provides a more detailed view of the charge distribution and potential reactive sites. nih.gov |

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are a powerful tool for investigating the detailed mechanisms of chemical reactions. nih.govnih.gov For this compound, computational methods could be used to study various potential reactions, such as its hydrolysis, oxidation, or interactions with biological macromolecules.

For instance, the hydrolysis of the ester group is a fundamental reaction. Computational simulations could map out the potential energy surface for this reaction, identifying the transition states and intermediates involved. This would allow for the determination of the activation energy, providing insight into the reaction rate. Both uncatalyzed and catalyzed (e.g., by an acid or a base) hydrolysis pathways could be investigated. nih.gov

Similarly, the reactivity of the amino and hydroxyl groups could be explored. For example, the acylation of the amino group or the oxidation of the hydroxyl group could be modeled to understand the feasibility and energetics of these transformations. Molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of the molecule in different environments, such as in aqueous solution, providing insights into solvation effects and conformational changes during a reaction. royalsocietypublishing.org

Structure-Activity Relationship (SAR) Modeling for Biochemical Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govsemanticscholar.orgnih.gov While a full QSAR study requires a dataset of multiple compounds with measured biological activities, the principles of SAR can be applied to understand the potential biochemical interactions of a single molecule like this compound.

A hypothetical SAR study for derivatives of this compound would involve generating a set of structurally related molecules by modifying specific functional groups. For example, the length of the alkyl chain, the nature of the substituent at the amino group, or the position of the hydroxyl group could be varied. For each of these virtual compounds, a set of molecular descriptors would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

By analyzing how changes in these descriptors correlate with potential biological activity (which would need to be determined experimentally or through docking simulations), a QSAR model can be built. nih.gov This model could then be used to predict the activity of new, unsynthesized derivatives and to identify the key structural features responsible for the desired biological effect. For this compound, the presence of a chiral center, a hydrogen bond donor (amino and hydroxyl groups), and a hydrogen bond acceptor (carbonyl oxygen) suggests that it could participate in specific interactions with biological targets such as enzymes or receptors. nih.govrsc.org

Future Perspectives and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical syntheses is a paramount goal in modern chemistry. For Methyl 2-amino-5-hydroxypentanoate, future research is expected to focus on developing green and sustainable manufacturing processes. Current synthetic strategies for chiral amino acids often rely on methods that may involve harsh reagents or multiple protection and deprotection steps.

Emerging strategies that could be applied include:

Biocatalytic Synthesis: The use of enzymes offers a highly selective and environmentally friendly alternative to traditional chemical methods. symeres.comrsc.org Enzymes such as transaminases, which can asymmetrically synthesize chiral amino acids from prochiral ketones, are particularly promising. mdpi.comoup.com For instance, a potential biocatalytic route could involve the use of an engineered ω-transaminase for the asymmetric amination of a suitable keto-ester precursor. rsc.org Furthermore, the enzymatic resolution of racemic mixtures of amino acid amides using amidases or aminopeptidases presents another viable and scalable approach. symeres.com

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts for the asymmetric synthesis of functionalized amino acids is an active area of research. nih.gov Photoredox-mediated C–O bond activation in aliphatic alcohol derivatives has been shown to be an effective method for the asymmetric synthesis of unnatural α-amino acids and could be adapted for this target molecule. rsc.org

These advanced synthetic methods promise to provide more economical and sustainable access to enantiomerically pure this compound, which is crucial for its potential applications in pharmaceuticals and other life sciences.

Expanded Role in Complex Organic Synthesis as a Chiral Building Block

Chiral molecules derived from natural sources, often referred to as the "chiral pool," are invaluable starting materials for the synthesis of complex, biologically active compounds. univie.ac.atwikipedia.org As a functionalized, non-proteinogenic amino acid, this compound is a prime candidate for inclusion in this chiral pool. Its bifunctional nature, possessing both an amino and a hydroxyl group, along with a chiral center, makes it a versatile synthon.

Future research could explore its use in:

Peptidomimetics: The incorporation of unnatural amino acids into peptide structures is a well-established strategy for developing therapeutics with improved stability and efficacy. nih.gov The hydroxyl group in the side chain of this compound could be used for further functionalization or to induce specific secondary structures in peptides.

Asymmetric Catalysis: Chiral amino acid derivatives are often used as ligands in asymmetric metal catalysis or as organocatalysts. The unique structure of this compound could be exploited to develop novel catalysts for a variety of chemical transformations.

The ability to serve as a versatile chiral building block would significantly elevate the importance of this compound in the field of organic synthesis.

Integration into Advanced Metabolomics and Biochemical Pathway Elucidation

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for understanding biological systems. nih.gov Non-proteinogenic amino acids are increasingly being recognized for their roles in various metabolic pathways and as potential biomarkers for disease. diabetesjournals.orgfrontiersin.org

Future research directions in this area include:

Metabolomic Profiling: Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), can be used to detect and quantify this compound in biological samples. nih.gov This could help to identify its presence in different organisms and to understand its potential biological roles.

Pathway Elucidation: The metabolism of hydroxy-containing amino acids is a key area of biochemistry. youtube.comslideshare.net Studies could be designed to investigate how this compound is synthesized and degraded in biological systems, potentially revealing novel enzymatic reactions and metabolic pathways. utsa.edunih.gov For example, it could be a substrate or product of aminotransferases or other enzymes involved in amino acid metabolism. nih.gov

Biomarker Discovery: Altered levels of specific amino acids have been linked to various diseases. nih.gov Investigating the correlation between the concentration of this compound and particular disease states could lead to its identification as a novel biomarker.

Understanding the metabolic fate and function of this compound will be crucial for its potential application in medicine and biotechnology.

Exploration of Bio-Inspired Synthetic Strategies

Nature provides a rich blueprint for the design of efficient and selective chemical reactions. Bio-inspired synthesis seeks to mimic these natural processes to develop novel synthetic methodologies.

For this compound, this could involve:

Engineered Biocatalysts: Directed evolution and rational design can be used to create enzymes with tailored specificities and activities. nih.govresearchgate.net For example, an enzyme could be engineered to specifically recognize and transform a precursor molecule into the desired product with high enantioselectivity.

Cascade Reactions: Mimicking metabolic pathways, where multiple enzymatic reactions occur in a sequential manner, can lead to highly efficient one-pot syntheses. oup.comnih.gov A synthetic cascade could be designed to produce this compound from simple starting materials in a single reaction vessel.

Biomimetic Catalysis: Small molecule catalysts that mimic the active sites of enzymes can be developed to perform specific transformations. This approach combines the selectivity of biocatalysis with the robustness of traditional chemical catalysis.

By drawing inspiration from nature, chemists can develop innovative and powerful methods for the synthesis of complex molecules like this compound.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the discovery and optimization of molecules and reactions. chemai.io

These computational tools can be applied to this compound in several ways:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can predict novel and efficient synthetic routes to a target molecule. nih.govresearchgate.netarxiv.org By analyzing vast databases of chemical reactions, these algorithms can suggest innovative disconnections and starting materials for the synthesis of this compound.

Metabolic Pathway Prediction: Machine learning models can be used to predict the metabolic pathways in which a given compound might be involved. medium.comnih.govfrontiersin.org This could provide valuable insights into the potential biological function of this compound and guide experimental studies.

Property Prediction and Optimization: AI models can predict the physicochemical and biological properties of a molecule based on its structure. This can be used to optimize the properties of derivatives of this compound for specific applications, such as drug discovery.

The integration of AI and machine learning into the research workflow promises to significantly accelerate the exploration and application of this promising chemical compound.

Q & A

Q. What are the key considerations for synthesizing Methyl 2-amino-5-hydroxypentanoate with high purity?

Methodological Answer: Synthesis requires precise control of reaction parameters, including temperature (e.g., maintaining 0–5°C during sensitive steps) and pH (e.g., buffered conditions to prevent side reactions). Solvent choice (e.g., anhydrous tetrahydrofuran or dichloromethane) and protection/deprotection of functional groups (e.g., tert-butoxycarbonyl [Boc] for amines) are critical. Analytical techniques such as HPLC (for purity assessment) and ¹H/¹³C NMR (for structural confirmation) should be employed to monitor intermediates and final products .

Q. How can researchers determine the solubility of this compound in various solvents when literature data is unavailable?

Methodological Answer: Use the shake-flask method combined with UV-Vis spectroscopy or gravimetric analysis. Prepare saturated solutions in target solvents (e.g., water, ethanol, DMSO) at controlled temperatures (25°C, 37°C). Centrifuge to separate undissolved material, and quantify dissolved compound via calibration curves. For polar solvents, consider adjusting ionic strength to mimic physiological conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Follow OSHA and EN 149 standards:

- Respiratory protection : Use NIOSH-approved N95 masks or powered air-purifying respirators (PAPRs) in poorly ventilated areas.

- Skin/eye protection : Wear chemical-resistant gloves (e.g., nitrile) and ANSI-approved goggles.

- Engineering controls : Implement mechanical exhaust systems and safety showers.

- Waste disposal : Incinerate in EPA-compliant facilities with scrubbers to neutralize acidic byproducts .

Advanced Research Questions

Q. How do variations in pH during synthesis affect the stereochemical outcome of this compound?

Methodological Answer: Conduct parallel reactions at pH 4.0, 7.4, and 9.0 using citrate, phosphate, or borate buffers. Analyze diastereomer ratios via chiral HPLC or circular dichroism (CD). Acidic conditions may protonate the amine, reducing nucleophilicity and favoring β-lactam byproducts, while alkaline conditions could deprotect the Boc group prematurely, leading to racemization .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer: Cross-validate using orthogonal techniques:

- NMR : Compare chemical shifts with DFT-calculated spectra (e.g., Gaussian 16 B.01 software).

- Mass spectrometry : Use high-resolution LC-MS to confirm molecular ions and fragmentation patterns.

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives. Discrepancies often arise from solvent effects (DMSO vs. CDCl₃) or impurities; replicate experiments under identical conditions .

Q. How can computational modeling predict the stability of this compound under different storage conditions?

Methodological Answer: Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess hydrolytic degradation in aqueous environments. Parameterize force fields using experimental data (e.g., Arrhenius plots from accelerated stability studies at 40°C/75% RH). Validate predictions with empirical HPLC stability assays measuring degradation products like 5-hydroxypentanoic acid .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across studies, and how can this be addressed experimentally?

Methodological Answer: Variations arise from differences in solvent purity, temperature control, and analytical detection limits. Standardize protocols using USP-grade solvents, thermostated water baths (±0.1°C), and triple-detector HPLC (UV, RI, ELSD). Report results with error margins (e.g., ±5% RSD) and validate against published compendial methods (e.g., Ph. Eur. 10.0) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.